5-Bromo-6-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-iodopyridin-2-amine is a chemical compound with the molecular formula C5H4BrIN2 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-iodopyridin-2-amine is1S/C5H4BrIN2/c6-3-1-2-4 (8)9-5 (3)7/h1-2H, (H2,8,9)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Bromo-6-iodopyridin-2-amine is a solid compound . It has a molecular weight of 298.91 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Catalytic Reactions and Functionalization
Copper-catalyzed selective C–N bond formation uses 5-bromo-6-iodopyridin-2-amine derivatives to achieve excellent yields in amination reactions. This process is notable for its selective amination at the C-5 position of 2-bromo-5-iodopyridine, demonstrating the compound's utility in mild and economical coupling reactions (Roy et al., 2017).
Synthesis of Functionalized Pyridines
5-Bromo-6-iodopyridin-2-amine is utilized in the synthesis of polydendate ligands bearing 5′-substituted-6-carboxylic-2,2′-bipyridine subunits. This involves a series of functionalizations and nucleophilic substitutions, showcasing the compound's role in creating complex ligand structures for further chemical applications (Charbonnière et al., 2002).
Development of Multifunctionalized Bipyridine Ligands
The synthesis of flexible polydendate ligands incorporating 5-bromo-6-iodopyridin-2-amine demonstrates the compound's utility in the preparation of multifunctionalized bipyridine ligands. These ligands are crucial in the development of coordination complexes and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation processes (Charbonnière, Weibel, & Ziessel, 2002).
Aminocarbonylation Reactions
The compound's derivatives have shown high reactivity and selectivity in palladium-catalyzed aminocarbonylation reactions. These reactions are essential for synthesizing amides and amines, which are foundational structures in developing pharmaceuticals and agrochemicals (Takács et al., 2012).
Synthesis of Anticancer Agents
5-Bromo-6-iodopyridin-2-amine serves as a key intermediate in the synthesis of Lonafarnib, a potent anticancer agent. This highlights its significant role in medicinal chemistry, where the ability to introduce functional groups through selective reactions can lead to the development of new therapeutic molecules (Song et al., 2004).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-bromo-6-iodopyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQPGYLGRNLJKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)I)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676533 |
Source
|
Record name | 5-Bromo-6-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-iodopyridin-2-amine | |
CAS RN |
1223748-35-3 |
Source
|
Record name | 5-Bromo-6-iodopyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.